molecular formula C16H24O2 B1605844 Phenethyl octanoate CAS No. 5457-70-5

Phenethyl octanoate

Cat. No.: B1605844
CAS No.: 5457-70-5
M. Wt: 248.36 g/mol
InChI Key: ASETYIALRXDVDF-UHFFFAOYSA-N
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Description

Phenethyl octanoate, also known as octanoic acid phenylethyl ester, is an organic compound with the molecular formula C16H24O2. It is a fatty acid ester formed from phenethyl alcohol and octanoic acid. This compound is known for its pleasant, fruity, and wine-like aroma, making it a valuable ingredient in the flavor and fragrance industry .

Mechanism of Action

C16H24O2C_{16}H_{24}O_{2}C16​H24​O2​

and a molecular weight of 248.36 . It belongs to the class of organic compounds known as fatty acid esters . Here is an overview of its mechanism of action:

Biochemical Pathways

Phenethyl octanoate is a fatty acid ester , and it may be involved in various biochemical pathways related to fatty acid metabolism.

Result of Action

It is known to have a waxy odor and a fruity flavor , suggesting its use in the flavor and fragrance industry . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenethyl octanoate can be synthesized through the esterification reaction between phenethyl alcohol and octanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .

Industrial Production Methods

In industrial settings, this compound is produced by fractionation of sulfate turpentine or neutral turpentine. It can also be synthesized by the isomerization of beta-pinene . These methods allow for the large-scale production of this compound, which is essential for its use in various applications.

Chemical Reactions Analysis

Types of Reactions

Phenethyl octanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into phenethyl alcohol and octanoic acid.

    Oxidation: The phenethyl group can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Phenethyl alcohol and octanoic acid.

    Oxidation: Phenylacetic acid or phenylacetaldehyde.

    Reduction: Phenethyl alcohol and octanol.

Scientific Research Applications

Phenethyl octanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Widely used in the flavor and fragrance industry due to its pleasant aroma.

Comparison with Similar Compounds

Phenethyl octanoate can be compared with other similar compounds, such as:

This compound stands out due to its specific combination of phenethyl and octanoate groups, which confer unique properties and applications.

Properties

IUPAC Name

2-phenylethyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-2-3-4-5-9-12-16(17)18-14-13-15-10-7-6-8-11-15/h6-8,10-11H,2-5,9,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASETYIALRXDVDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063909
Record name Phenethyl octanoate
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URL https://comptox.epa.gov/dashboard/DTXSID4063909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless oily liquid; mild fruity wine-like odour
Record name Phenethyl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/929/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

295.00 to 296.00 °C. @ 760.00 mm Hg
Record name 2-Phenylethyl octanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037719
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name Phenethyl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/929/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.973-0.977 (20°)
Record name Phenethyl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/929/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5457-70-5
Record name 2-Phenylethyl octanoate
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Record name Phenethyl octanoate
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Record name 2-Phenylethyl octanoate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23950
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Record name Octanoic acid, 2-phenylethyl ester
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Record name Phenethyl octanoate
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Record name Phenethyl octanoate
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Record name PHENETHYL OCTANOATE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Phenylethyl octanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037719
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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